2-{[(tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is a sophisticated organic molecule, featuring a combination of fluorinated spiro structures and protective groups. Its complex architecture makes it a valuable candidate in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with the selection of suitable precursors, such as tert-butyl carbamate, 1,3,3,7,7-pentamethylspiro[3.1.3]decane, and fluorinating agents.
Reaction Conditions: A multi-step synthetic route is employed, typically involving:
Step 1: Formation of the spiro structure through cycloaddition reactions.
Step 2: Introduction of the difluoro groups using electrophilic fluorination.
Step 3: Protection of the amine group with tert-butoxycarbonyl chloride (Boc) under basic conditions.
Step 4: Formation of the carboxylic acid functional group through oxidation reactions.
Industrial Production: Large-scale production may involve optimization of each step, focusing on high yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.
Reduction: Possible reduction of the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitutions, especially at the fluorinated spiro centers.
Protection/Deprotection: Boc group can be removed under acidic conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like NH3, R-OH.
Deprotection: TFA (trifluoroacetic acid).
Major Products
Oxidation Products: Carboxylates, anhydrides.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Amines, ethers.
Deprotection Products: Free amine derivatives.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis for the creation of complex molecules.
Useful in the development of fluorinated organic compounds.
Biology
Incorporated into bioactive molecules for studying biological pathways and enzyme functions.
Medicine
Industry
Utilized in the development of new materials, especially those requiring unique structural properties offered by spiro and fluorinated compounds.
Mechanism of Action
Molecular Targets and Pathways
Interacts with enzymes through its carboxylic acid and amino groups.
The difluoro spiro structure can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
**2-{[(tert-butoxy)carbonyl]amino}-8-fluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid: One fewer fluorine atom, less steric hindrance.
**2-{[(tert-butoxy)carbonyl]amino}-8,8-dimethyldispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid: Methyl groups instead of fluorine, different chemical properties.
Unique Features
The presence of two fluorine atoms confers unique electronic properties and reactivity.
The Boc protection group ensures stability during synthesis and handling.
That should give you a thorough overview of this fascinating compound. What else do you have on your mind?
Properties
CAS No. |
2648940-99-0 |
---|---|
Molecular Formula |
C16H23F2NO4 |
Molecular Weight |
331.4 |
Purity |
95 |
Origin of Product |
United States |
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